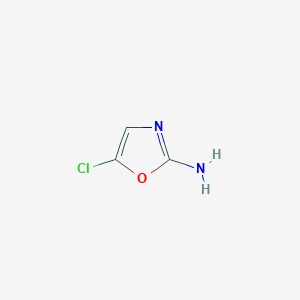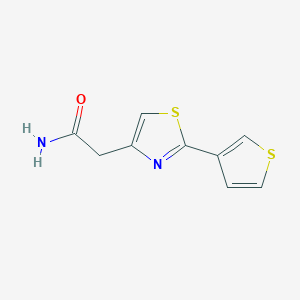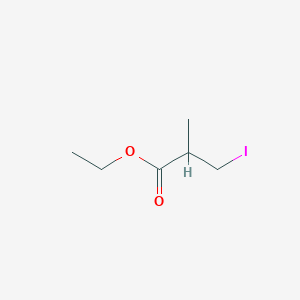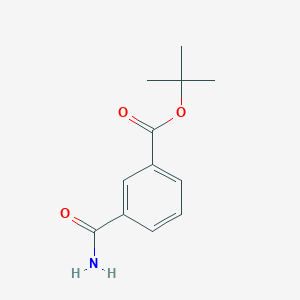
Tert-butyl 3-carbamoylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-carbamoylbenzoate is an organic compound that belongs to the class of carboxylic acid esters. It is characterized by the presence of a tert-butyl group attached to the ester functionality and a carbamoyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl 3-carbamoylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-carbamoylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in a suitable solvent such as toluene or cyclohexane, often using a Dean-Stark apparatus to remove water and drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-carbamoylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The ester and carbamoyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester or carbamoyl groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-carbamoylbenzoic acid, while reduction can produce 3-aminobenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-carbamoylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: This compound is used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of tert-butyl 3-carbamoylbenzoate involves its interaction with various molecular targets and pathways. The ester and carbamoyl groups can undergo hydrolysis, leading to the release of active intermediates that interact with enzymes and other proteins. These interactions can modulate biochemical pathways and result in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl benzoate: Similar in structure but lacks the carbamoyl group.
Tert-butyl carbamate: Contains a carbamoyl group but lacks the ester functionality.
3-carbamoylbenzoic acid: Similar but lacks the tert-butyl ester group.
Uniqueness
Tert-butyl 3-carbamoylbenzoate is unique due to the presence of both the tert-butyl ester and carbamoyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C12H15NO3 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
tert-butyl 3-carbamoylbenzoate |
InChI |
InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)9-6-4-5-8(7-9)10(13)14/h4-7H,1-3H3,(H2,13,14) |
InChI-Schlüssel |
AETXVWXDVXTRIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




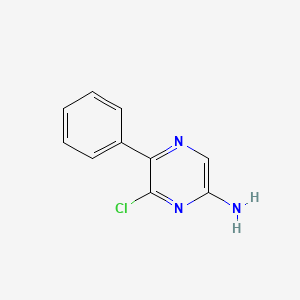
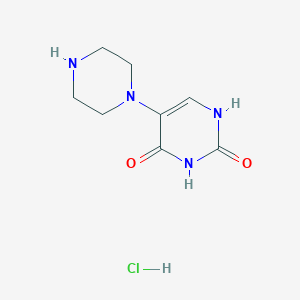
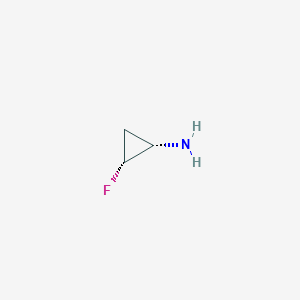
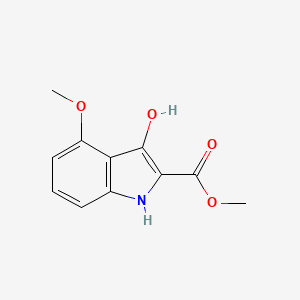
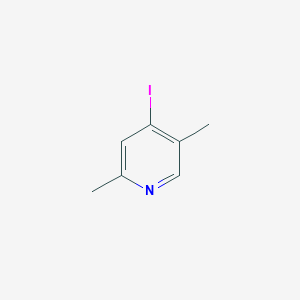
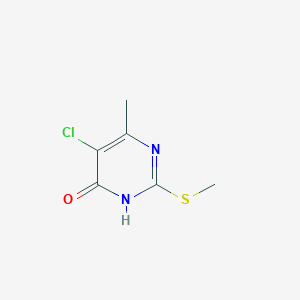

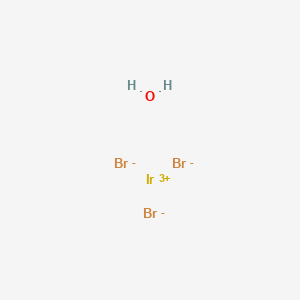
![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12968784.png)
